molecular formula C₄¹³C₆H₁₆Cl₂N₂O B1139823 3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-13C6, Dihydrochloride CAS No. 1246819-72-6

3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-13C6, Dihydrochloride

Cat. No. B1139823
CAS RN: 1246819-72-6
M. Wt: 257.11
InChI Key:
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Description

3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-13C6, dihydrochloride, also known as 3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-13C6, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the family of pyridine compounds, which are characterized by their nitrogen-containing rings. This compound is one of the most widely studied and used compounds in the field of chemistry, and it has been used in a variety of applications, including as an intermediate in the synthesis of other compounds, as a reagent in organic chemistry, and as a probe in biochemical and physiological research.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. It serves as a precursor to NNK , a tobacco-specific nitrosamine . By incorporating stable isotopes, researchers can track the incorporation of this compound into proteins, aiding in the understanding of post-translational modifications and protein dynamics.

Metabolite Analysis

As an amino alcohol metabolite of nicotine, it’s used in the analysis of nicotine metabolism. This can be particularly useful in addiction studies and understanding the pharmacokinetics of nicotine .

Chemical Reference Standard

With its stable isotope labeling, this compound is used as a chemical reference standard. This is essential for chemical identification and quantification in various analytical techniques such as mass spectrometry .

Structural Biology

In structural biology, the compound’s isotopic labeling allows for detailed NMR studies. Researchers can investigate the structure, reaction mechanisms, and kinetics of biomolecules .

Pharmacological Research

This compound is significant in pharmacological research for drug development, especially in the context of drugs targeting the cholinergic system due to its relation to nicotine metabolism .

Toxicology

In toxicological studies, this compound helps in understanding the formation of carcinogenic compounds from nicotine, providing insights into the risks associated with tobacco use .

Synthetic Chemistry

It’s used in synthetic chemistry to develop new synthetic pathways and reactions, leveraging its stable isotope labeling for tracing reaction products .

Environmental Monitoring

This compound can be used in environmental monitoring to trace the presence and transformations of nicotine-related compounds in various ecosystems .

properties

IUPAC Name

4-(methylamino)-1-(2,3,4,5,6-13C5)pyridin-3-yl(113C)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/i2+1,4+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDIDUFQYHRMPR-SQXBKTHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-13C6, Dihydrochloride

CAS RN

1246819-72-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246819-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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